tert-butyl(2-isocyanoethoxy)dimethylsilane
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Overview
Description
Tert-butyl(2-isocyanoethoxy)dimethylsilane: is a chemical compound with the molecular formula C9H19NOSi and a molecular weight of 185.34 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl(2-isocyanoethoxy)dimethylsilane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with 2-isocyanoethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl(2-isocyanoethoxy)dimethylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The isocyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Tert-butyl(2-isocyanoethoxy)dimethylsilane has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound can be used in the synthesis of biologically active molecules, aiding in the study of biochemical pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism by which tert-butyl(2-isocyanoethoxy)dimethylsilane exerts its effects involves its interaction with specific molecular targets and pathways. The isocyano group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable products. This reactivity is harnessed in various chemical reactions and applications.
Comparison with Similar Compounds
Comparison: Tert-butyl(2-isocyanoethoxy)dimethylsilane is unique due to the presence of the isocyano group, which imparts distinct reactivity compared to similar compounds with iodo or other functional groups. This uniqueness makes it valuable in specific synthetic applications where the isocyano functionality is required.
Properties
CAS No. |
219917-48-3 |
---|---|
Molecular Formula |
C9H19NOSi |
Molecular Weight |
185.34 g/mol |
IUPAC Name |
tert-butyl-(2-isocyanoethoxy)-dimethylsilane |
InChI |
InChI=1S/C9H19NOSi/c1-9(2,3)12(5,6)11-8-7-10-4/h7-8H2,1-3,5-6H3 |
InChI Key |
YZCHAHQZVYEUIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC[N+]#[C-] |
Purity |
95 |
Origin of Product |
United States |
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